![molecular formula C10H6ClF3N2O B13749341 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone typically involves the condensation of 2-(trifluoromethyl)benzimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The benzimidazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative, while oxidation might produce a benzimidazole oxide .
科学的研究の応用
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential antimicrobial and antiparasitic properties make it a candidate for biological studies.
Medicine: Research into its anticancer and antiviral activities is ongoing, with the aim of developing new therapeutic agents.
Industry: It may be used in the development of agrochemicals and other industrial products
類似化合物との比較
Similar Compounds
- 2-Chloro-1-[2-(methyl)benzimidazol-1-yl]ethanone
- 2-Chloro-1-[2-(fluoromethyl)benzimidazol-1-yl]ethanone
- 2-Chloro-1-[2-(bromomethyl)benzimidazol-1-yl]ethanone
Uniqueness
2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target molecules compared to similar compounds .
特性
分子式 |
C10H6ClF3N2O |
|---|---|
分子量 |
262.61 g/mol |
IUPAC名 |
2-chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8(17)16-7-4-2-1-3-6(7)15-9(16)10(12,13)14/h1-4H,5H2 |
InChIキー |
DAPDDWGXNCTQDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)

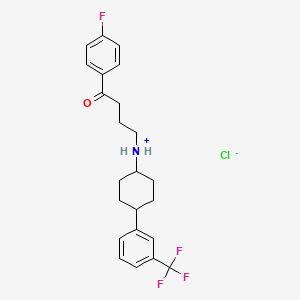
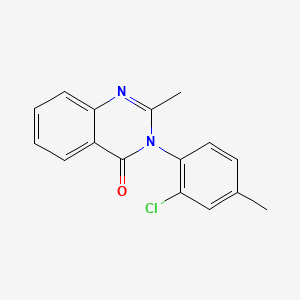
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
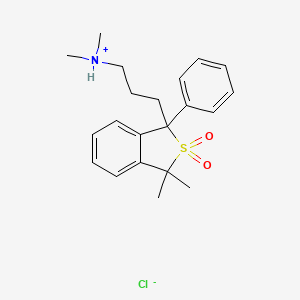
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
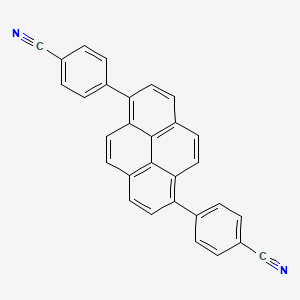
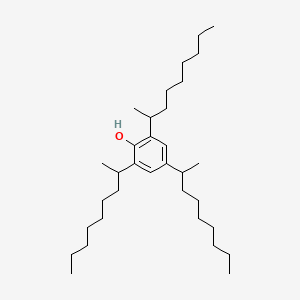
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)

